molecular formula C21H17NO5 B162190 6-Methoxydihydrosanguinarine

6-Methoxydihydrosanguinarine

Cat. No.: B162190
M. Wt: 363.4 g/mol
InChI Key: MHPDDMNAUJQRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has shown promising potential in fighting against a variety of malignancies . The primary targets of 6-MDS include a set of genes with the highest centrality measures, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA replication, and signal transduction .

Mode of Action

6-MDS interacts with its targets, leading to significant changes in cellular processes. Molecular docking analysis revealed that the binding energies between 6-MDS and the hub proteins were all higher than -6 kcal/Mol with the exception of AURKB, indicating that the 9 targets had strong binding ability with 6-MDS . This interaction leads to the inhibition of the cell cycle, thereby reducing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by 6-MDS is the cell cycle signaling pathway . The compound’s interaction with its targets leads to the inhibition of this pathway, which is crucial for cell proliferation. This inhibition is suggested to be the main mechanism by which 6-MDS inhibits the occurrence of lung adenocarcinoma .

Pharmacokinetics

The strong binding ability of 6-mds with its targets suggests that it may have good bioavailability .

Result of Action

The action of 6-MDS leads to significant molecular and cellular effects. In vitro experiments revealed that 6-MDS significantly reduced tumor growth . It was shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma cells . Furthermore, 6-MDS was found to induce apoptosis and autophagy in breast cancer MCF-7 cells .

Action Environment

The action of 6-MDS can be influenced by various environmental factors. For instance, the generation of reactive oxygen species (ROS) has been implicated in the mechanism of action of 6-MDS . The compound promotes ROS generation, which in turn modulates various signaling pathways, including the EGFR/Akt signaling pathway . The ROS-mediated upregulation of DR5 is also suggested to enhance the apoptosis-inducing effect of 6-MDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxydihydrosanguinarine typically involves the extraction from natural sources like Macleaya cordata. The extraction process includes the use of solvents such as methanol and dimethyl sulfoxide . The compound can also be synthesized through chemical reactions involving the methoxylation of dihydrosanguinarine under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes the cultivation of Macleaya cordata, followed by extraction using organic solvents and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxydihydrosanguinarine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, dimethyl sulfoxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various methoxylated and demethoxylated derivatives of dihydrosanguinarine .

Properties

IUPAC Name

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDDMNAUJQRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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